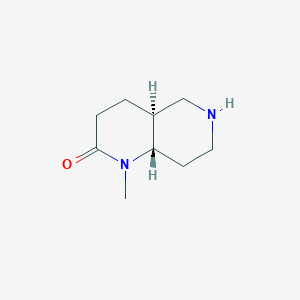

(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

説明

(4aS,8aS)-1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one is a bicyclic compound featuring a partially saturated 1,6-naphthyridine core with a methyl group at position 1 and a ketone at position 2. The stereochemistry (4aS,8aS) defines its rigid bicyclic framework, which influences its physicochemical properties and biological interactions.

特性

分子式 |

C9H16N2O |

|---|---|

分子量 |

168.24 g/mol |

IUPAC名 |

(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C9H16N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |

InChIキー |

CXOXGMBPBCDYNB-YUMQZZPRSA-N |

異性体SMILES |

CN1[C@H]2CCNC[C@@H]2CCC1=O |

正規SMILES |

CN1C2CCNCC2CCC1=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: (4aS,8aS)-1-メチル-3,4,4a,5,6,7,8,8a-オクタヒドロ-1,6-ナフチリジン-2-オンの合成は、通常、適切な前駆体を制御された条件下で環化させることを含みます。一般的な方法の一つに、ナフチリジン誘導体の還元、それに続くメチル化、およびその後の環化があります。反応条件には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の使用、およびヨウ化メチルなどのメチル化剤の使用が含まれることがよくあります。

工業生産方法: この化合物の工業生産には、類似の方法を用いた大規模合成が含まれる場合がありますが、より高い収率と純度のために最適化されています。このプロセスには、最終製品が工業規格を満たすことを保証するために、溶媒抽出、結晶化、およびクロマトグラフィーによる精製などのステップが含まれる場合があります。

反応の種類:

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いた酸化反応を起こすことができ、対応するケトンまたはカルボン酸を生成します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて、ケトンまたはアルデヒドをアルコールに変換する還元反応を行うことができます。

置換: ハロゲン化物などの官能基が、アミンやチオールなどの求核剤によって置換される求核置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: アミン、チオール。

主な生成物:

酸化生成物: ケトン、カルボン酸。

還元生成物: アルコール。

置換生成物: アミン、チオール。

科学的研究の応用

(4aS,8aS)-1-メチル-3,4,4a,5,6,7,8,8a-オクタヒドロ-1,6-ナフチリジン-2-オンは、科学研究において様々な用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗マラリア作用などの潜在的な生物活性を研究されています。

医学: 特に新薬の開発における潜在的な治療用途について調査されています。

工業: 特殊化学品の製造、および医薬品製造における中間体として使用されています。

作用機序

(4aS,8aS)-1-メチル-3,4,4a,5,6,7,8,8a-オクタヒドロ-1,6-ナフチリジン-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素を阻害したり、受容体に結合したりすることで、生物学的経路を調節する可能性があります。例えば、プロテアーゼを阻害したり、神経伝達物質受容体と相互作用したりすることで、治療効果をもたらす可能性があります。

類似の化合物:

- (4aS,8aS)-3,8a-ジメチル-5-メチレン-4,4a,5,6,8a,9-ヘキサヒドロナフト[2,3-b]フラン

- (4R,4aS,8aS)-4,7-ジヒドロキシ-4-(ヒドロキシメチル)-3,4a,8,8-テトラメチル-4a,5,6,7,8,8a-ヘキサヒドロ-1(4H)-ナフタレンオン

比較: これらの類似の化合物と比較して、(4aS,8aS)-1-メチル-3,4,4a,5,6,7,8,8a-オクタヒドロ-1,6-ナフチリジン-2-オンは、その独特の構造配置と1位にメチル基が存在することでユニークです。この構造上のユニークさは、その独特の化学反応性と生物活性に貢献し、研究および工業用途にとって貴重な化合物となっています。

類似化合物との比較

Structural Comparison with Similar Compounds

The following table summarizes key structural differences and similarities between the target compound and related naphthyridine derivatives:

Key Observations :

- Core Saturation : The degree of saturation (octahydro vs. decahydro) affects conformational flexibility and binding pocket compatibility.

- Substituent Effects : Polar groups (e.g., hydroxy, carboxylic acid) improve solubility but may reduce membrane permeability. Lipophilic substituents (e.g., benzyl, alkyl chains) enhance bioavailability and target affinity .

- Stereochemistry : The (4aS,8aS) configuration imposes spatial constraints critical for interactions with chiral biological targets, as seen in enzyme inhibitors .

Enzyme Inhibition

- (4aS,8aS)-4-Hydroxy-2-oxo-...carboxylic acid (): Exhibits non-tetramic acid inhibition of undecaprenyl pyrophosphate synthase (IC₅₀ ~3–8 µM), with activity attributed to hydrogen bonding via the hydroxy and carboxylic acid groups .

- KA-A Derivatives () : Inhibit mammalian DNA polymerases (IC₅₀ 3.22–8.76 µM). Activity increases with fatty acid side-chain length, suggesting hydrophobic interactions with enzyme pockets .

Antiproliferative Activity

- 1-(4-((4aS,8aS)-...guanidine () : Demonstrates cytotoxic activity against cancer cells (e.g., HL-60), likely via DNA intercalation or topoisomerase inhibition. The bicyclic core facilitates intercalation, while guanidine groups stabilize DNA binding .

生物活性

(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through a review of relevant literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17N

- Molecular Weight : 201.29 g/mol

- IUPAC Name : (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

The compound features a naphthyridine core structure that is known for various biological activities. Its stereochemistry contributes to its interaction with biological targets.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit anticancer activities. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and modulating the cell cycle. Specific studies demonstrated that derivatives of naphthyridine could inhibit tumor growth through apoptosis induction and cell cycle arrest at G0/G1 phase .

Neuroprotective Effects

Naphthyridines have been studied for their neuroprotective properties:

- Monoamine Oxidase Inhibition : Some studies suggest that (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one may act as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin .

Antimicrobial Activity

Naphthyridine compounds have also been investigated for their antimicrobial properties:

- In Vitro Studies : Various naphthyridine derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity in Human Cell Lines

A study evaluated the effects of naphthyridine derivatives on human leukemia cells (THP-1). The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 μM. The study highlighted the potential for these compounds in developing therapeutic agents for leukemia .

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one resulted in reduced neuronal loss and improved behavioral outcomes. This suggests a protective role against neurotoxic insults .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。